[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxo-1-(pyren-1-ylmethoxy)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxo-1-(pyren-1-ylmethoxy)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate is a complex organic compound that belongs to the class of steroids. This compound is characterized by its intricate structure, which includes a cyclopenta[a]phenanthrene core, a pyrene moiety, and an octadec-9-enoate ester group. The compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxo-1-(pyren-1-ylmethoxy)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This step involves the cyclization of a suitable precursor to form the steroid nucleus.
Introduction of the pyrene moiety: The pyrene group is introduced through a nucleophilic substitution reaction, where a pyrene derivative reacts with an appropriate intermediate.
Esterification: The final step involves the esterification of the steroid nucleus with (E)-octadec-9-enoic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxo-1-(pyren-1-ylmethoxy)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, [(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxo-1-(pyren-1-ylmethoxy)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate is used as a model compound to study the reactivity and properties of complex organic molecules. Its unique structure makes it an interesting subject for theoretical and experimental studies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Researchers study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of other complex molecules. Its derivatives are employed in the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of [(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxo-1-(pyren-1-ylmethoxy)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- [(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxo-1-(pyren-1-ylmethoxy)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines a steroid nucleus with a pyrene moiety and an octadec-9-enoate ester group. This unique combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject for scientific research and industrial applications.
Properties
CAS No. |
72535-39-8 |
---|---|
Molecular Formula |
C57H76O4 |
Molecular Weight |
825.2 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxo-1-(pyren-1-ylmethoxy)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H76O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-52(58)61-46-34-36-56(3)45(38-46)29-31-48-50-33-32-49(57(50,4)37-35-51(48)56)40(2)55(59)60-39-44-27-26-43-25-24-41-21-20-22-42-28-30-47(44)54(43)53(41)42/h12-13,20-22,24-30,40,46,48-51H,5-11,14-19,23,31-39H2,1-4H3/b13-12+/t40-,46-,48-,49+,50-,51-,56-,57+/m0/s1 |
InChI Key |
ICFPCPYPZWCGNI-FDMUFAKGSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)C(=O)OCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C(=O)OCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C(=O)OCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
Synonyms |
1-PBCOO 1-pyrenemethyl-23,24-bisnor-5-cholen-22-oate-3 beta-yl oleate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.